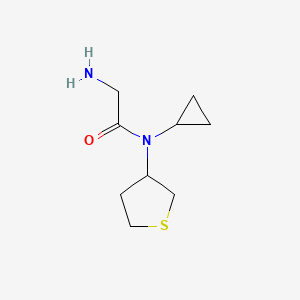

![molecular formula C9H20N2O B1491582 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol CAS No. 1249390-23-5](/img/structure/B1491582.png)

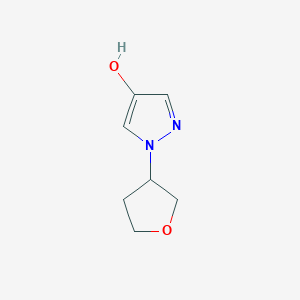

1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol

概要

説明

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic substituents .

Synthesis Analysis

Amines can be synthesized in the laboratory through several methods. One common method is the reaction of an alkyl halide with ammonia or an amine, resulting in a substitution reaction .

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can form three covalent bonds with other atoms. The geometry around the nitrogen atom in amines is roughly pyramidal .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and reactions with nitrous acid. In acid-base reactions, amines act as bases due to the presence of a lone pair of electrons on the nitrogen atom .

Physical And Chemical Properties Analysis

Amines are generally colorless, although they may yellow upon standing in air. Lower-molecular-weight amines have a fishy odor. They have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds .

科学的研究の応用

Carbohydrate Analysis

“1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol” can be utilized in the sensitive analysis of carbohydrates. The compound can be involved in the reductive alkylation of the carbonyl group of carbohydrates, which is essential for enhancing the detection sensitivity of carbohydrates in chromatographic and mass spectrometric techniques .

Glycan Profiling

This compound may serve as a multifunctional oligosaccharide label for glycan profiling. It can be used to label N-glycans from glycoproteins, aiding in the identification and profiling of glycans using techniques like LC-ESI-ToF and MALDI-ToF mass spectrometry .

Mass Spectrometry Sensitivity Enhancement

In mass spectrometry, particularly electrospray ionization-time of flight (ESI-ToF) MS, “1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol” can be used to improve ionization efficiency. This leads to better sensitivity and detection of N-glycans, even in low abundance .

Fluorescence Labeling

The compound can act as a fluorescence label for chromatographic analysis. It can be used to functionalize N-glycans through reductive amination, which is a common step in the chromatographic analysis of glycans .

Ionic Liquid Synthesis

It can be synthesized into imidazolium salts, which are a type of ionic liquid. These ionic liquids have various applications, including but not limited to, use as solvents and catalysts in chemical reactions .

Protein-Protein Interaction Studies

Due to its ability to label glycans, “1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol” can be instrumental in studying protein-protein interactions. Glycans on the surface of glycoproteins are crucial for these interactions, and understanding their structure is vital for comprehending glycoprotein functions .

作用機序

Target of action

Amines, such as “1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol”, can interact with a variety of biological targets. They often serve as ligands for receptors or enzymes, particularly those involved in neurotransmission .

Mode of action

The specific mode of action would depend on the target. For example, if the compound were to interact with a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the cyclohexanol group could influence the compound’s lipophilicity, potentially affecting its ability to cross cell membranes .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Amines are involved in many biological processes, including the synthesis and degradation of proteins, neurotransmitters, and other key molecules .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, charge, lipophilicity, and the presence of functional groups. For instance, the amino groups might undergo metabolism via processes such as acetylation or methylation .

Result of action

The molecular and cellular effects would depend on the specific targets and pathways involved. For example, if the compound were to act on neurotransmitter receptors, it might affect neuronal signaling and potentially influence behavior or cognition .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and, consequently, its ability to interact with targets could be affected by pH .

Safety and Hazards

将来の方向性

特性

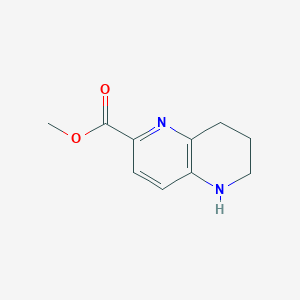

IUPAC Name |

1-[(2-aminoethylamino)methyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c10-6-7-11-8-9(12)4-2-1-3-5-9/h11-12H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXNVIWVZROYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)

![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)

![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)

![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)

![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)